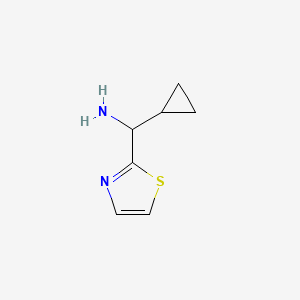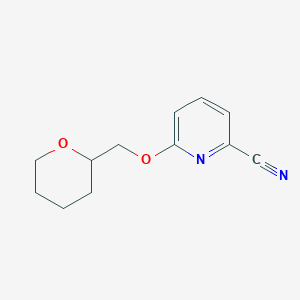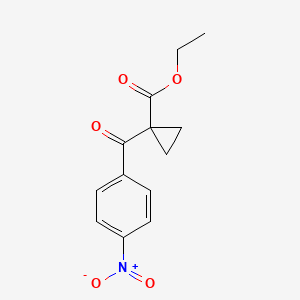
Cyclopropyl(1,3-thiazol-2-yl)methanamine
Overview
Description
Cyclopropyl(1,3-thiazol-2-yl)methanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic amine that contains a cyclopropyl and thiazole ring. Cyclopropyl(1,3-thiazol-2-yl)methanamine has been studied extensively for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Scientific Research Applications
Enantioselective Synthesis and Derivative Applications
Cyclopropyl(1,3-thiazol-2-yl)methanamine and its derivatives are used in enantioselective synthesis, particularly in the formation of conformationally restricted homophenylalanine analogs. This process involves cyclopropanation and subsequent steps to yield optically pure methanamines, which are valuable in chemical synthesis (Demir et al., 2004).
Multi-component Chemical Synthesis
This compound plays a role in multi-component reactions, which are integral to modern organic and medicinal chemistry. Specifically, the synthesis of certain thiazole derivatives, including 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, demonstrates its utility in creating biologically active molecules (Sydorenko et al., 2022).
Antimicrobial Activity
Cyclopropyl(1,3-thiazol-2-yl)methanamine derivatives exhibit antimicrobial activities. A series of benzimidazole derivatives with this core structure demonstrated significant antibacterial and antifungal properties, highlighting its potential in pharmaceutical applications (Barot et al., 2017).
Anticancer Research
In the field of cancer research, derivatives of this compound have been synthesized and studied for their anticancer properties. For instance, palladium and platinum complexes based on Schiff base ligands, including cyclopropyl(1,3-thiazol-2-yl)methanamine, showed promising results against various cancer cell lines (Mbugua et al., 2020).
Bicyclic Diamino Scaffold in Peptide Synthesis
The compound has been used to create a bicyclic diamino scaffold, stabilizing parallel turn conformations in short peptide sequences. This demonstrates its role in advancing peptide synthesis techniques (Bucci et al., 2018).
Synthesis of Fluoroquinolone Derivatives
It also finds use in the synthesis of fluoroquinolone derivatives. For example, novel ciprofloxacin derivatives were synthesized, involving cyclopropyl(1,3-thiazol-2-yl)methanamine, contributing to the development of new antimicrobial agents (Yadav & Joshi, 2008).
properties
IUPAC Name |
cyclopropyl(1,3-thiazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c8-6(5-1-2-5)7-9-3-4-10-7/h3-6H,1-2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWQNPNTMBITDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=NC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(1,3-thiazol-2-yl)methanamine | |
CAS RN |
1211514-70-3 | |
| Record name | cyclopropyl(1,3-thiazol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B1394021.png)




![N-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methyl]-N-methylamine](/img/structure/B1394031.png)
![N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine](/img/structure/B1394032.png)
![2-[4-(Dimethylamino)butoxy]isonicotinic acid](/img/structure/B1394034.png)

methanone hydrochloride](/img/structure/B1394039.png)
![N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine](/img/structure/B1394040.png)


